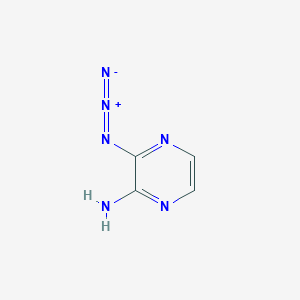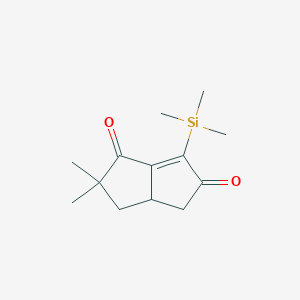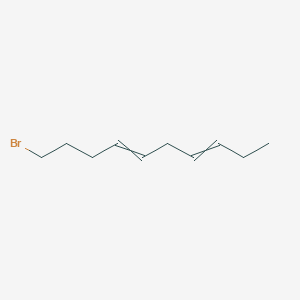
10-Bromodeca-3,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Bromodeca-3,6-diene is an organic compound with the molecular formula C10H17Br. It is a brominated diene, characterized by the presence of two double bonds and a bromine atom attached to a ten-carbon chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromodeca-3,6-diene typically involves the bromination of deca-3,6-diene. One common method is the addition of bromine (Br2) to deca-3,6-diene in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 10-Bromodeca-3,6-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Addition Reactions: The double bonds in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The double bonds can be oxidized to form epoxides or reduced to form alkanes
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Addition: Bromine (Br2) in dichloromethane.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst
Major Products:
Substitution: Formation of deca-3,6-diene derivatives with different functional groups.
Addition: Formation of dibromo derivatives.
Oxidation: Formation of epoxides.
Reduction: Formation of decane
Applications De Recherche Scientifique
10-Bromodeca-3,6-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of polymers and other materials.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 10-Bromodeca-3,6-diene involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the double bonds in the compound serve as reactive sites for chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
Comparaison Avec Des Composés Similaires
1-Bromodeca-3,6-diene: Similar structure but with the bromine atom at a different position.
10-Chlorodeca-3,6-diene: Chlorine atom instead of bromine.
Deca-3,6-diene: Lacks the bromine atom, making it less reactive in certain substitution reactions
Uniqueness: 10-Bromodeca-3,6-diene is unique due to the presence of both bromine and conjugated double bonds, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
166901-12-8 |
|---|---|
Formule moléculaire |
C10H17Br |
Poids moléculaire |
217.15 g/mol |
Nom IUPAC |
10-bromodeca-3,6-diene |
InChI |
InChI=1S/C10H17Br/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7H,2,5,8-10H2,1H3 |
Clé InChI |
UBHJCNJQSDAXPL-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B12553641.png)
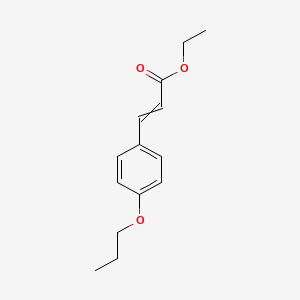
![N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide](/img/structure/B12553646.png)

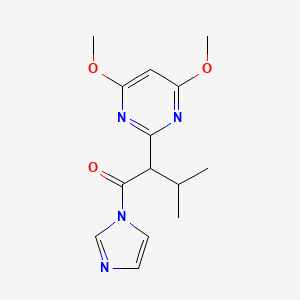
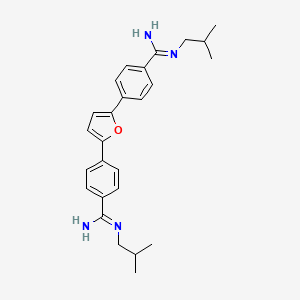
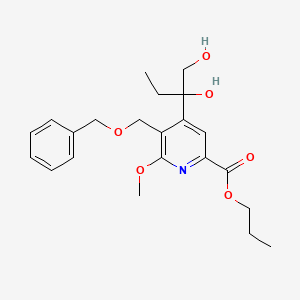
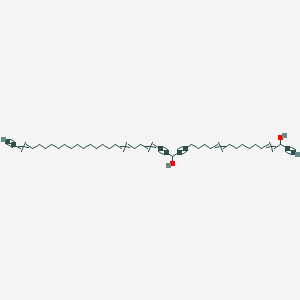
![tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane](/img/structure/B12553689.png)
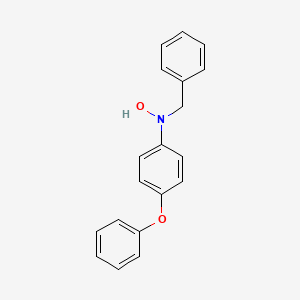
![6-([2,2'-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12553711.png)

